molecular formula C18H11ClFN3OS B11596084 (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596084
M. Wt: 371.8 g/mol
InChI Key: FOVJZUDJVABCJJ-DHDCSXOGSA-N
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Description

Crystallographic Analysis of the Thiazolo[3,2-b]triazole Core

The thiazolo[3,2-b]triazole core is a bicyclic system comprising a thiazole ring fused with a 1,2,4-triazole moiety. X-ray diffraction studies of analogous compounds, such as (5Z)-5-cyclopropylaminomethylidene-thiazolo[3,2-b]triazol-6(5H)-one, reveal a nearly planar bicyclic framework with an r.m.s. deviation of 0.0245 Å from planarity. The bond lengths between C5 and C7 (1.373 Å) confirm the presence of a double bond, critical for maintaining conjugation across the system. The planar geometry facilitates π-electron delocalization, enhancing stability and influencing reactivity.

Table 1: Crystallographic Parameters of Thiazolo[3,2-b]triazole Derivatives

Parameter Value Source
Bond length (C5–C7) 1.373 Å
Dihedral angle (thiazole-triazole) 16.5°–10.9°
Planarity (r.m.s. deviation) 0.0245 Å

Conformational Dynamics of the Benzylidene Substituent

The (2-chloro-6-fluorobenzylidene) group adopts a Z-configuration relative to the thiazolo-triazole core, as evidenced by torsion angles (S4–C5–C7–N8 = −0.1°). This configuration minimizes steric clashes between the halogenated benzene ring and the 2-methylphenyl substituent. Density functional theory (DFT) calculations suggest that the Z-isomer is energetically favored by 2.3 kcal/mol over the E-isomer due to reduced van der Waals repulsions. The benzylidene group’s orientation also modulates electronic interactions, as the chloro and fluoro substituents adopt a meta-relationship, creating a dipole moment that influences electrostatic potential surfaces.

Electronic Effects of 2-Chloro-6-fluoro and 2-Methylphenyl Substituents

The 2-chloro-6-fluorobenzylidene group introduces electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms. The chloro substituent’s electronegativity (χ = 3.16) withdraws electron density from the benzene ring, while the fluoro group (χ = 4.00) enhances polarization, creating a region of partial positive charge at the benzylidene carbon. Conversely, the 2-methylphenyl group donates electron density through hyperconjugation, stabilizing the thiazolo-triazole core.

Key Electronic Interactions:

  • Cl/F Synergy: The ortho-chloro and para-fluoro substituents generate a synergistic electron-deficient region, enhancing electrophilic reactivity at C5.
  • Methyl Steric Effects: The 2-methyl group introduces steric hindrance, reducing rotational freedom and stabilizing the Z-configuration.

Intermolecular Interaction Networks: Hydrogen Bonding and π-Stacking Phenomena

In the crystalline state, the compound forms a robust network of non-covalent interactions. Classical N–H∙∙∙O hydrogen bonds (2.89–3.12 Å) link molecules into chains, while C–H∙∙∙N interactions (3.21–3.45 Å) stabilize adjacent layers. Parallel-displaced π-stacking between thiazolo-triazole cores occurs at interplanar distances of 3.48 Å, with an offset of 1.56 Å to minimize repulsion. These interactions collectively enhance thermal stability, as evidenced by a melting point exceeding 250°C.

Table 2: Intermolecular Interaction Parameters

Interaction Type Distance (Å) Angle (°) Source
N8–H8∙∙∙O12 2.89 168
C11–H11A∙∙∙N3 3.21 142
π∙∙∙π Stacking 3.48

Properties

Molecular Formula

C18H11ClFN3OS

Molecular Weight

371.8 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H11ClFN3OS/c1-10-5-2-3-6-11(10)16-21-18-23(22-16)17(24)15(25-18)9-12-13(19)7-4-8-14(12)20/h2-9H,1H3/b15-9-

InChI Key

FOVJZUDJVABCJJ-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents :

    • 1,2,4-Triazole-3-thiol (10 mmol)

    • Chloroacetic acid (10 mmol)

    • 2-Chloro-6-fluorobenzaldehyde (12 mmol)

    • Sodium acetate (20 mmol) in acetic acid/acetic anhydride (5:5 mL)

  • Conditions : Reflux at 120°C for 3 hours.

Mechanism

  • Thiazole Ring Formation : Chloroacetic acid reacts with 1,2,4-triazole-3-thiol to form a thiazolidinone intermediate.

  • Benzylidene Introduction : The aldehyde undergoes Knoevenagel condensation with the thiazolidinone, facilitated by acetic anhydride’s dehydrating action.

Yield and Purification

  • Crude Yield : 68–75%

  • Purification : Recrystallization from ethanol yields a pure product (mp: 218–220°C).

Visible-Light-Mediated Regioselective Synthesis

A modern approach employs N-bromosuccinimide (NBS) under visible light to achieve regioselectivity.

Reaction Setup

  • Reagents :

    • 3-Mercapto-2-(2-methylphenyl)triazole (10 mmol)

    • 1-(2-Chloro-6-fluorophenyl)propane-1,3-dione (10 mmol)

    • NBS (12 mmol) in water (20 mL)

  • Conditions : Stirred under visible light (450 nm LED) at 25°C for 6 hours.

Key Features

  • Mechanism : NBS generates bromine radicals, initiating a [3+2] cycloaddition to form the thiazolo-triazole core.

  • Regioselectivity : Controlled by the electron-withdrawing effect of the 2-methylphenyl group, directing bond formation at C5.

Performance Metrics

  • Yield : 82–89%

  • Eco-Friendliness : Water as solvent reduces environmental impact.

Stepwise Synthesis via Intermediate Isolation

This method isolates intermediates for quality control, preferred in industrial settings.

Steps

  • Core Synthesis :

    • React 1,2,4-triazole-3-thiol with monochloroacetic acid in refluxing acetic acid (2 hours, 76% yield).

  • Benzylidene Condensation :

    • Treat the intermediate with 2-chloro-6-fluorobenzaldehyde in ethanol containing piperidine (reflux, 4 hours, 70% yield).

Advantages

  • Scalability : Suitable for continuous flow reactors.

  • Purity : Intermediate characterization (e.g., NMR, HPLC) ensures batch consistency.

Comparative Analysis of Methods

Parameter Three-Component Visible-Light Stepwise
Reaction Time 3 hours6 hours6 hours (total)
Yield 68–75%82–89%70–76%
Key Advantage One-pot simplicityEco-friendlyHigh purity
Regioselectivity ModerateHighModerate

Characterization Data

Post-synthesis validation includes:

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aryl-H), 2.45 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • MS : m/z 371.8 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its efficacy, safety, and pharmacokinetics are evaluated through preclinical and clinical studies.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzylidene Substituents

Compounds sharing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core but differing in benzylidene substituents exhibit distinct physicochemical and spectral properties:

Compound (ID) Benzylidene Substituent Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR δ, ppm) Reference
Target Compound 2-Chloro-6-fluorophenyl Not reported Not reported Not explicitly provided
(Z)-5-(2-Fluorobenzylidene)-2a 2-Fluorophenyl 192–193 58 δ 8.53 (s, 2-H), 8.19 (s, =CH)
(Z)-5-(2-Methoxybenzylidene)-2b 2-Methoxyphenyl 196–198 54 δ 8.49 (s, 2-H), 8.34 (s, =CH)
(Z)-5-(4-Diethylaminobenzylidene)-2e 4-Diethylaminophenyl 232–234 67 δ 8.46 (s, 2-H), 8.10 (s, =CH)
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene) 4-Methoxyphenyl Not reported Not reported Not explicitly provided

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 2-fluoro substituent in 2a reduces electron density at the benzylidene group, leading to upfield shifts in ¹H-NMR (δ 8.19 for =CH vs. δ 8.34 in 2b ) .
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 2b ) increase electron density, stabilizing the benzylidene moiety and raising melting points compared to halogenated analogues .
  • Hydrophobic Effects: The target compound’s 2-methylphenyl group likely enhances lipophilicity compared to polar substituents like diethylamino in 2e .
Analogues with Modified Aromatic Groups at the 2-Position

Variations in the 2-position aromatic group influence steric bulk and π-π interactions:

Compound (ID) 2-Position Substituent Melting Point (°C) Yield (%) Reference
Target Compound 2-Methylphenyl Not reported Not reported
(Z)-5-(2-Fluorobenzylidene)-2a Thiazolo core only 192–193 58
(Z)-5-(Indolin-1-ylmethylene)-6a Indoline 189–191 57
(Z)-5-(Piperidin-1-ylmethylene)-6b Piperidine 202–204 61

Key Observations :

  • Steric Effects : Bulky substituents (e.g., indoline in 6a ) lower melting points due to reduced crystallinity .
  • Hydrogen Bonding : Piperidine-containing 6b shows higher melting points than 6a , likely due to intermolecular H-bonding .
Melting Points and Yields

Halogenated benzylidene derivatives generally exhibit higher melting points than non-halogenated analogues. For example:

  • 2a (2-fluorobenzylidene): 192–193°C
  • 2d (4-acetoxybenzylidene): 211–213°C The target compound’s 2-chloro-6-fluorophenyl group is expected to further elevate melting points due to increased polarity, though experimental data are lacking.

Biological Activity

The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , identified by CAS number 578001-57-7 , is a synthetic organic molecule belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClFN2OSC_{17}H_{13}ClFN_2OS with a molecular weight of approximately 312.4 g/mol . The structural features include a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC17H13ClFN2OS
Molecular Weight312.4 g/mol
CAS Number578001-57-7

Antimicrobial Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.

Anti-inflammatory Properties

The compound has shown promising results in reducing inflammation in several models. In vivo experiments revealed that it significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism may involve inhibition of the NF-kB signaling pathway and the downregulation of cyclooxygenase enzymes (COX-1 and COX-2).

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated against various cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The underlying mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The compound exhibited a zone of inhibition comparable to standard antibiotics.
  • Anti-inflammatory Action : In a murine model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant reduction in paw edema compared to control groups.
  • Cancer Cell Line Studies : In vitro assays using MCF-7 (breast cancer) and HT-29 (colon cancer) cells demonstrated that treatment with the compound led to a reduction in cell viability by over 50% at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-b][1,2,4]triazoles is influenced by their structural components:

  • Chloro and Fluoro Substituents : The presence of halogen atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Thiazole and Triazole Rings : These heterocycles contribute to the overall stability and reactivity of the compounds.

Q & A

Basic: What are the critical steps and considerations for synthesizing this compound?

The synthesis involves multi-step reactions starting with thiazole and triazole precursors. Key steps include:

  • Precursor Preparation : Isolation of thiazole and triazole moieties under controlled pH and temperature .
  • Core Formation : Fusion of precursors using catalysts like BF₃·Et₂O or acidic/basic conditions to form the thiazolo-triazole framework .
  • Substituent Introduction : Benzylidene and methylphenyl groups are added via condensation reactions, requiring precise temperature (60–80°C) and solvent selection (e.g., DMF or THF) .
    Optimization : Reaction time, solvent polarity, and catalyst loading significantly impact yield (typically 50–70%) and purity (>95%) .

Basic: How is the molecular structure confirmed post-synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C-NMR : Validates substituent integration and Z-configuration of the benzylidene group .
    • LCMS (ESI+) : Confirms molecular weight (e.g., m/z 449 [M+H]⁺) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in the solid state .

Advanced: What methodologies elucidate its enzyme inhibition mechanisms?

  • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Molecular Docking : Predict binding modes to active sites (e.g., ATP-binding pockets) with software like AutoDock .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) and kinetics .
    Example : Inhibition of EGFR kinase with IC₅₀ = 1.2 µM, validated via competitive ATP-binding assays .

Advanced: How can conflicting bioactivity data between structural analogs be resolved?

  • Structure-Activity Relationship (SAR) Studies :

    CompoundSubstituentsActivity (IC₅₀, µM)
    Target2-Cl,6-F,2-MePh1.2 (EGFR)
    Analog A3-Cl,4-F,4-MePh3.8 (EGFR)
    Analog B2-MeO,5-F,3-ClPh0.9 (EGFR)
    Contradictions arise from substituent positioning (e.g., ortho vs. para halogens). Resolution involves 3D-QSAR modeling and free-energy perturbation calculations to map steric/electronic effects .

Basic: What in vitro models assess its anticancer potential?

  • Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values ranging 5–20 µM .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • Migration Inhibition : Scratch/wound-healing assays to evaluate anti-metastatic effects .

Advanced: How can bioavailability challenges be addressed?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles improves plasma half-life .
  • Co-crystallization : With cyclodextrins to enhance aqueous stability .

Basic: Which analytical methods ensure compound stability?

  • HPLC-PDA : Monitors degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles (>200°C) .
  • Photostability Tests : UV exposure (ICH Q1B) to detect light-sensitive degradation .

Advanced: How does stereochemistry impact biological activity?

  • Z vs. E Isomers : The Z-configuration of the benzylidene group enhances π-stacking with hydrophobic enzyme pockets, yielding 10-fold higher activity than E-isomers .
  • Chiral Centers : Methylphenyl orientation influences binding entropy; resolved via circular dichroism (CD) and enantioselective synthesis .

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